(R)-2-羟基丙酸乙酯

描述

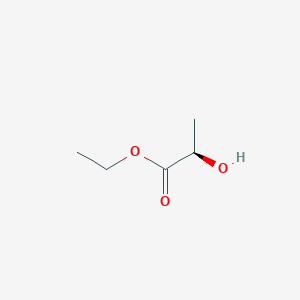

(R)-Ethyl 2-hydroxypropanoate is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomerically pure form is particularly valuable due to the specificity of biological interactions which often require a single enantiomer for efficacy.

Synthesis Analysis

The synthesis of chiral compounds like (R)-Ethyl 2-hydroxypropanoate can be achieved through both chemical and enzymatic methods. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a related compound, has been extensively studied due to its application in the production of atorvastatin, a cholesterol-lowering drug. Biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase have been employed for the synthesis of optically active intermediates . Similarly, recombinant E. coli expressing a carbonyl reductase gene has been used for the production of ethyl (R)-2-hydroxy-4-phenylbutyrate, demonstrating the potential for microbial synthesis of related compounds .

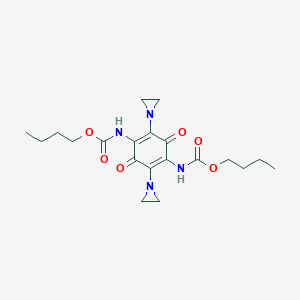

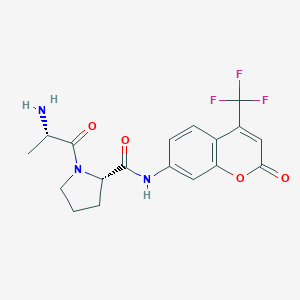

Molecular Structure Analysis

The molecular structure of (R)-Ethyl 2-hydroxypropanoate is characterized by its chiral center, which imparts the molecule with its optical activity. The presence of the hydroxyl group and the ethyl ester moiety are key functional groups that influence the reactivity and physical properties of the molecule. The stereochemistry of such compounds is crucial for their biological activity and is often a focus of research to ensure the correct enantiomer is used in pharmaceutical applications .

Chemical Reactions Analysis

(R)-Ethyl 2-hydroxypropanoate can undergo various chemical reactions typical of hydroxy esters. For example, the hydroxyl group can be a site for further chemical modifications such as esterification, oxidation, or protection/deprotection strategies. The ester group can also be involved in reactions such as hydrolysis or reduction. The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant E. coli cells expressing secondary alcohol dehydrogenase illustrates the potential for selective enzymatic reactions involving similar compounds10.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Ethyl 2-hydroxypropanoate are influenced by its functional groups. The compound's solubility, boiling point, and melting point are determined by the hydroxyl and ester groups. Enantiomers of related compounds, such as ethyl 2-hydroxy-3-methylbutanoate, have been quantitated in wines, showing the importance of the chiral purity in sensory evaluation, which indirectly suggests the significance of physical properties in the application of such compounds . The olfactory thresholds of the R- and S-enantiomers of related esters have been studied, indicating the relevance of stereochemistry in the sensory properties of these compounds .

科学研究应用

工业中的环保溶剂

乳酸乙酯,也称为 (R)-2-羟基丙酸乙酯,正作为一种环保溶剂受到关注,在食品、制药和精细化工行业具有广泛的应用。它的潜在用途包括在超临界介质中进行化学反应的溶剂,以及在超临界萃取和抗溶剂沉淀工艺中的有效助溶剂。二氧化碳在乳酸乙酯中的溶解度对于这些工艺的建模和设计尤为重要 (Bermejo、Ibáñez、Stateva 和 Fornari,2013)。

葡萄酒中的对映异构体

2-羟基-3-甲基丁酸乙酯,乳酸乙酯的近亲,已被确定为葡萄酒中乳酸菌酯酶活性的潜在标记。该化合物主要以 R 对映异构体存在于红葡萄酒和白葡萄酒中。然而,它在葡萄酒中的浓度低于检测阈值,表明它对红葡萄酒的果香没有显着贡献 (Gammacurta 等人,2018)。

合成化学

(R)-2-羟基丙酸乙酯可作为各种合成工艺的起始原料。例如,它被用于对映选择性合成 (2R,3R)-N-Boc-2-氨基-3-环己基-3-羟基丙酸,展示了它在创建对映体富集化合物中的作用 (Alonso、Santacana、Rafecas 和 Riera,2005)。此外,它是合成血管紧张素转换酶抑制剂的重要中间体 (Zhao Jin-mei,2008)。

生物催化研究

生物催化研究已将 (R)-2-羟基丙酸乙酯用于合成各种化合物。例如,表达二级醇脱氢酶的重组大肠杆菌用于合成 (R)-4-氯-3-羟基丁酸乙酯,证明了该化合物在生物催化过程中的多功能性 (Yamamoto、Matsuyama 和 Kobayashi,2002)。

葡萄酒中的分布和影响

已经研究了 2-羟基-4-甲基戊酸乙酯对映异构体在葡萄酒中的分布和感官影响,揭示了不同类型葡萄酒中不同的分布和感官影响 (Lytra、Tempère、de Revel 和 Barbe,2012)。

酶促合成研究

已经开发出酶促程序来合成 (R)-和 (S)-3-杂芳基-3-羟基丙酸,从外消旋 3-羟基丙酸乙酯开始。这突出了该化合物在酶催化合成领域的的作用 (Brem 等人,2009, 2010)。

葡萄酒中的感官影响

已经对 3-羟基丁酸乙酯对映异构体对葡萄酒的感官影响进行了研究,重点关注它们的分布和对葡萄酒香气的影响 (Lytra、Cameleyre、Tempère 和 Barbe,2014)。

不对称合成中的重新设计

已经做出努力重新设计短链脱氢酶/还原酶以不对称合成 (R)-2-羟基-4-苯基丁酸乙酯,证明了该化合物在生物技术应用中的重要性 (Su 等人,2020)。

立体选择性合成

(R)-2-羟基丙酸乙酯已用于立体选择性合成,例如在克隆霉素二醇的合成中,展示了它在创建复杂分子结构中的效用 (Ramulu 等人,2012)。

生物催化合成

已经探索了使用重组大肠杆菌对 (R)-2-羟基-4-苯基丁酸乙酯进行可扩展生物催化合成,强调了该化合物在工业生物合成中的重要性 (Ni 等人,2013)。

作用机制

Target of Action

It’s structurally similar to lactic acid and its salts, which are known to play essential roles in the human body as a skeletal element and an energy source .

Mode of Action

In aqueous environments such as the gastrointestinal (GI) tract, compounds like calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid . Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways .

Biochemical Pathways

Lactic acid, a related compound, is known to diffuse through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis .

Result of Action

Related compounds like lactic acid are known to serve as fuel or energy in mammals, acting as an ubiquitous intermediate in metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of ®-Ethyl 2-hydroxypropanoate.

属性

IUPAC Name |

ethyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLXQDLBQLTDK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348444 | |

| Record name | (+)-Ethyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Ethyl 2-hydroxypropanoate | |

CAS RN |

7699-00-5 | |

| Record name | (+)-Ethyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ethyl D-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (R)-Ethyl 2-hydroxypropanoate's chirality in material science?

A1: The chirality of (R)-Ethyl 2-hydroxypropanoate plays a crucial role in the synthesis of chiral metal-organic frameworks (SURMOFs) []. Research demonstrates that enantiopure SURMOFs constructed using (R)-Ethyl 2-hydroxypropanoate exhibit enantioselective properties. These materials are capable of selectively enriching chiral compounds like (+)-ethyl-D-lactate from racemic mixtures []. This selectivity holds promising applications in chiral separation and catalysis.

Q2: How can (R)-Ethyl 2-hydroxypropanoate be obtained with high purity?

A2: A multi-step purification process has been developed to isolate high-purity (R)-Ethyl 2-hydroxypropanoate from fermentation broth []. This process involves:

- Pre-treatment: Removing cells and color impurities from the broth using microfiltration and nanofiltration [].

- Esterification: Reacting D-(-)-lactic acid in the broth with ethanol to produce (R)-Ethyl 2-hydroxypropanoate [].

- Distillation: Employing a highly efficient fractionating column to purify the (R)-Ethyl 2-hydroxypropanoate [].

Q3: Can the synthesis of (R)-Ethyl 2-hydroxypropanoate be optimized for sustainability?

A3: Yes, research shows that the esterification reaction used to produce (R)-Ethyl 2-hydroxypropanoate can be coupled with a dehydration step using a NaA zeolite membrane []. This membrane selectively removes water, enabling the recycling of the ethanol used in the reaction []. This integrated approach minimizes waste and improves the overall sustainability of the (R)-Ethyl 2-hydroxypropanoate production process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)